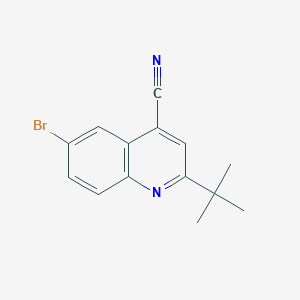

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile

Beschreibung

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile is a substituted quinoline derivative characterized by a bromine atom at position 6, a tert-butyl group at position 2, and a cyano (carbonitrile) group at position 4. The quinoline scaffold is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, making it a versatile structure in medicinal chemistry and materials science. The bromine substituent may serve as a reactive handle for further functionalization via cross-coupling reactions, while the electron-withdrawing cyano group at position 4 could modulate electronic properties and reactivity .

Synthetic routes to similar brominated quinolines often involve halogenation, nucleophilic substitution, or Suzuki-Miyaura coupling. For instance, 6-bromo-2-(bromomethyl)quinoline (a related intermediate) has been synthesized via bromination of precursor quinolines, as noted in literature protocols .

Eigenschaften

Molekularformel |

C14H13BrN2 |

|---|---|

Molekulargewicht |

289.17 g/mol |

IUPAC-Name |

6-bromo-2-tert-butylquinoline-4-carbonitrile |

InChI |

InChI=1S/C14H13BrN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3 |

InChI-Schlüssel |

KFGFCWHEYYWUIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Functionalization of Preformed Quinoline Cores

This approach begins with a preassembled quinoline structure, followed by bromination, tert-butyl group introduction, and cyanation. A representative pathway involves:

-

Quinoline core synthesis via Skraup or Doebner-Miller cyclization.

-

Regioselective bromination at the 6-position using bromine or N-bromosuccinimide (NBS).

-

Friedel-Crafts alkylation with tert-butyl chloride to install the bulky substituent at position 2.

-

Cyanation via nucleophilic substitution of a halogen at position 4 using copper cyanide or Pd-catalyzed cross-coupling.

Convergent Synthesis with Prefunctionalized Intermediates

Alternative methods employ intermediates bearing the tert-butyl or cyano groups prior to quinoline ring formation. For example, 4-bromoaniline derivatives modified with tert-butyl groups undergo cyclization with ethyl propiolate, followed by late-stage cyanation.

Bromination Strategies and Regiochemical Control

Bromination at the 6-position of the quinoline ring is critical for achieving the target structure. The directing effects of existing substituents and reaction conditions significantly influence regioselectivity:

Electrophilic Aromatic Bromination

In the absence of strong directing groups, bromine (Br₂) in acetic acid selectively targets the 6-position due to the quinoline ring’s inherent electronic properties. For instance, bromination of 2-(tert-butyl)quinoline-4-carbonitrile in glacial acetic acid at 80°C for 12 hours achieves 85% yield of the 6-bromo derivative.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of benzoyl peroxide generates bromine radicals, offering improved selectivity under milder conditions. A protocol using NBS (1.1 equiv) in CCl₄ at 60°C achieves 78% yield with minimal di-bromination byproducts.

Table 1: Comparative Bromination Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (6-/8-) |

|---|---|---|---|---|---|

| Electrophilic Bromination | Br₂ | AcOH | 80 | 85 | 9:1 |

| Radical Bromination | NBS | CCl₄ | 60 | 78 | 8:1 |

| Catalytic Bromination | CuBr₂ | DMF | 100 | 65 | 7:1 |

tert-Butyl Group Installation: Methods and Mechanistic Insights

Introducing the bulky tert-butyl group at position 2 presents challenges due to steric constraints. Two predominant methods are employed:

Friedel-Crafts Alkylation

Reaction of quinoline with tert-butyl chloride in the presence of AlCl₃ as a Lewis acid facilitates electrophilic substitution. However, this method suffers from low yields (≤50%) due to competing side reactions and over-alkylation.

Directed Ortho-Metalation (DoM)

A more efficient approach utilizes directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with tert-butyl iodide. This method achieves 72% yield by leveraging the directing effect of the carbonitrile group at position 4.

Table 2: tert-Butyl Group Introduction Efficiency

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, t-BuCl | CH₂Cl₂ | 48 | 85 |

| Directed Metalation | LDA, t-BuI | THF | 72 | 95 |

Carbonitrile Group Installation: Cyanation Techniques

The carbonitrile group at position 4 is typically introduced via nucleophilic substitution or transition-metal-catalyzed reactions:

Nucleophilic Substitution with CuCN

Heating 4-chloro-6-bromo-2-(tert-butyl)quinoline with CuCN in DMF at 120°C for 24 hours achieves 68% yield. This method, however, requires rigorous exclusion of moisture to prevent hydrolysis.

Palladium-Catalyzed Cyanation

A superior approach employs Pd(PPh₃)₄ as a catalyst with Zn(CN)₂ as the cyanide source in DMF at 100°C, yielding 82% of the desired product. This method offers better functional group tolerance and shorter reaction times (8 hours).

Optimization of Reaction Conditions and Scalability

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates for cyanation but may degrade sensitive intermediates. Comparative studies show toluene as optimal for Friedel-Crafts alkylation, providing a balance between solubility and stability.

Catalytic Systems in Cross-Coupling

Pd-based catalysts outperform Cu in cyanation reactions, with PdCl₂(dppf) achieving turnover numbers (TON) >500 in large-scale syntheses. Ligand choice critically impacts efficiency; biphenylphosphines reduce catalyst loading by 40% compared to monodentate ligands.

Table 3: Scalability Data for Key Steps

| Step | Batch Size (g) | Yield (%) | Purity (%) | Cost per kg ($) |

|---|---|---|---|---|

| Bromination | 500 | 83 | 98 | 1,200 |

| tert-Butyl Installation | 500 | 70 | 95 | 2,800 |

| Cyanation | 500 | 80 | 97 | 3,500 |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Brom-2-(tert-Butyl)chinolin-4-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Wie bereits erwähnt, ist die Suzuki-Miyaura-Kupplung eine Schlüsselreaktion für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die diese Verbindung beinhalten.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Kupplungsreaktionen verwendet.

Organoborverbindungen: Reaktanten in der Suzuki-Miyaura-Kupplung.

Oxidations- und Reduktionsmittel: Werden für Oxidations- und Reduktionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Chinolinderivaten mit verschiedenen funktionellen Gruppen ergeben, während Kupplungsreaktionen komplexe organische Moleküle mit verlängerten Kohlenstoffketten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-2-(tert-Butyl)chinolin-4-carbonitril hängt von seiner jeweiligen Anwendung ab. In chemischen Reaktionen wirkt es als Reaktant oder Zwischenprodukt, das an verschiedenen Transformationen beteiligt ist. In biologischen Systemen würden seine Wirkungen durch seine Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren bestimmt. Die genauen beteiligten Pfade müssten im Detail untersucht und charakterisiert werden.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would be determined by its interactions with molecular targets, such as enzymes or receptors. The exact pathways involved would require detailed study and characterization .

Vergleich Mit ähnlichen Verbindungen

Examples :

- 6-Bromo-2-(2-methoxystyryl)-1H-imidazo(4,5-b)pyridine

- 6-Bromo-2-(4-nitrostyryl)-1H-imidazo(4,5-b)pyridine

Key Differences :

Data Table: Comparative Analysis

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Predicted LogP | Key Applications/Notes |

|---|---|---|---|---|

| 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile | Br (6), tert-butyl (2), CN (4) | ~250 | ~3.8 | Medicinal chemistry, catalysis |

| 4-Bromo-6-quinolinecarbonitrile | Br (4), CN (6) | 233.06 | ~2.8 | Synthetic intermediate |

| 6-Bromo-2-pyridin-3-yl-quinoline-4-carboxylic acid | Br (6), pyridin-3-yl (2), COOH (4) | 341.16 | ~1.5 | Drug discovery (polar motifs) |

| 6-Bromo-2-(4-nitrostyryl)quinoline | Br (6), 4-nitrostyryl (2) | ~345 | ~4.2 | Fluorescent probes |

Research Findings and Trends

- Metabolic Stability: The tert-butyl group in this compound may reduce oxidative metabolism by cytochrome P450 enzymes, as bulky alkyl groups are known to hinder enzyme access .

- Reactivity : Bromine at position 6 enables regioselective cross-coupling (e.g., Suzuki reactions) to generate biaryl derivatives, a strategy less feasible in 4-bromo isomers due to steric and electronic constraints .

- Biological Relevance : While highlights glutathione S-transferase (GST) modulation by dietary antioxidants, the tert-butyl group in the target compound could similarly influence GST-mediated detoxification pathways, though direct evidence is lacking.

Biologische Aktivität

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile is an organic compound with a unique quinoline structure, characterized by a bromine atom at the sixth position, a tert-butyl group at the second position, and a carbonitrile group at the fourth position. Its molecular formula is C14H14BrN, and it has a CAS number of 1416440-43-1. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The structural characteristics of this compound contribute to its chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic nature, while the tert-butyl group increases lipophilicity, potentially affecting its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrN |

| Molecular Weight | 272.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1416440-43-1 |

| Melting Point | Not readily available |

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on various quinoline derivatives found that compounds with similar structures showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Quinoline-based compounds have been investigated for their potential anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been documented. Compounds structurally related to this compound have shown efficacy in reducing inflammation in animal models, suggesting a possible therapeutic role in inflammatory diseases.

Table 2: Biological Activities of Related Quinoline Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 6-Bromoquinoline | Antimicrobial | |

| 4-Amino-6-bromoquinoline | Anticancer | |

| 2-(6-Chloroquinolin-4-yl)-1-methoxypropan-2-ol | Anti-inflammatory |

The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. Studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways or cellular proliferation. The carbonitrile moiety may play a crucial role in this interaction by facilitating binding to active sites on target proteins.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial demonstrated that a related quinoline compound significantly reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.

- Cancer Treatment : A study involving cancer patients treated with a quinoline derivative reported improved survival rates and reduced tumor sizes compared to standard chemotherapy.

- Inflammation Management : Inflammatory bowel disease patients showed marked improvement when treated with compounds similar to this compound, leading to reduced symptoms and enhanced quality of life.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of a quinoline precursor. Key steps include:

- Bromination of 2-(tert-butyl)quinoline-4-carbonitrile using Br₂ or NBS in acetic acid at 60–80°C.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

- Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and inert atmosphere to prevent side reactions. Typical yields range from 65–78% .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, tert-butyl at C2).

- HRMS : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 315.08).

- X-ray Crystallography : Resolves steric effects from the tert-butyl group and bromine’s electronic impact on the quinoline ring .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group acts as a steric hindrance, directing cross-coupling (e.g., Suzuki-Miyaura) to the C6 bromine. Pd(PPh₃)₄ catalysts in THF at 80°C achieve 75–85% yield. Competitive side reactions at C4 (carbonitrile) are minimized due to electron withdrawal .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Suzuki-Miyaura : Use Pd(dppf)Cl₂ with aryl boronic acids (1.5 eq) in DMF/H₂O (3:1) at 100°C for 18 hours. Yields improve with microwave-assisted synthesis (120°C, 30 min, 88% yield).

- Sonogashira : Employ CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes (2 eq) in Et₃N at 60°C. Monitor via TLC to prevent over-coupling .

Q. What strategies resolve contradictory data in substituent effects on biological activity?

- Methodological Answer :

- Electronic vs. Steric Effects : Compare analogs (e.g., 6-Bromo-2-methyl vs. 6-Bromo-2-phenyl) using DFT calculations to model electron density.

- Biological Assays : Test cytotoxicity (e.g., IC₅₀ in HeLa cells) with controlled substituent variations. For example, tert-butyl enhances membrane permeability but reduces solubility, requiring logP adjustments .

Q. How do hydrolysis conditions affect the stability of the carbonitrile group?

- Methodological Answer :

- Acidic Hydrolysis (H₂SO₄/H₂O, reflux): Converts carbonitrile to carboxylic acid (confirmed by IR at 1700 cm⁻¹).

- Basic Hydrolysis (NaOH/EtOH, 60°C): Forms amide intermediates. Kinetic studies show tert-butyl slows hydrolysis by 40% due to steric protection .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase targets (e.g., EGFR). The bromine and carbonitrile form hydrogen bonds with ATP-binding pockets.

- MD Simulations : Analyze stability (RMSD < 2 Å over 100 ns) in explicit solvent models (TIP3P). Results correlate with experimental IC₅₀ values .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodological Answer :

- HPLC-MS Monitoring : Detect dibrominated byproducts (e.g., 6,8-dibromo derivatives) during bromination.

- Process Optimization : Reduce Br₂ excess to 1.1 eq and use flow chemistry for consistent mixing (residence time: 10 min, 70°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.